![molecular formula C9H5BrF6O2 B6342963 3,4-Bis(trifluoromethoxy)benzyl bromide; 95% CAS No. 1011531-51-3](/img/structure/B6342963.png)
3,4-Bis(trifluoromethoxy)benzyl bromide; 95%
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Overview
Description
Benzyl bromides are a class of organic compounds which contain a benzene ring attached to a bromomethyl group . They are typically used as building blocks in organic synthesis . The trifluoromethoxy group is a strong electron-withdrawing group, which can affect the reactivity of the benzyl bromide .
Synthesis Analysis
Benzyl bromides can be synthesized through various methods. One common method is the Friedel-Crafts alkylation, where a benzene ring is reacted with a bromomethyl compound in the presence of a Lewis acid such as aluminum chloride .Molecular Structure Analysis
The molecular structure of benzyl bromides consists of a benzene ring attached to a bromomethyl group. The trifluoromethoxy groups are attached to the benzene ring .Chemical Reactions Analysis
Benzyl bromides are typically used as electrophiles in nucleophilic substitution reactions. They can react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids .Physical And Chemical Properties Analysis
Benzyl bromides are typically liquids at room temperature. They have a high density and a low boiling point .Scientific Research Applications
Synthesis of Bioreductive Drugs
One of the primary applications of compounds like 4-(Trifluoromethoxy)benzyl bromide is in the synthesis of bioreductive drugs . For instance, it has been used in the synthesis of the bioreductive drug, (6 S)-2-nitro-6- { [4- (trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5 H -imidazo [2,1- b ] [1,3]oxazine (PA-824) .
Friedel-Crafts Polymerization
Compounds like 4-(Trifluoromethoxy)benzyl bromide have been used in Friedel-Crafts polymerization . This process involves the use of aluminum chloride as a catalyst to facilitate the polymerization .
Detection of Uracil in DNA
Similar compounds, such as 3,5-Bis(trifluoromethyl)benzyl bromide, have been used as derivatization reagents in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .
Synthesis of Non-peptidic Neurokinin NK1 Receptor Antagonist
3,5-Bis(trifluoromethyl)benzyl bromide has also been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .
Anti-inflammatory and Antiangiogenic Activities
4-(Trifluoromethyl)benzyl bromide, a compound with a similar structure, has been used in the study of anti-inflammatory and antiangiogenic activities . The compound was used in density functional theoretical (DFT) computations to understand its influence on these activities .
Organic Building Blocks
Compounds like 4-(Trifluoromethoxy)benzyl bromide are often used as organic building blocks in various chemical reactions . They can be used to synthesize a wide range of organic compounds, contributing to fields like medicinal chemistry, materials science, and more .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of drugs with antiviral activities , suggesting potential interactions with viral proteins or enzymes.
Mode of Action
It’s known that benzyl bromides can act as alkylating agents, reacting with nucleophilic sites on target molecules . The trifluoromethoxy groups may enhance the electrophilicity of the benzyl bromide, facilitating these reactions.
Biochemical Pathways
Based on its potential use in antiviral drug synthesis , it may interfere with viral replication or protein synthesis pathways.
Pharmacokinetics
Its solubility in organic solvents such as chloroform and methanol suggests that it may be well-absorbed in the body
Result of Action
As a potential antiviral agent , it may inhibit viral replication or disrupt viral protein synthesis, leading to a decrease in viral load.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Bis(trifluoromethoxy)benzyl bromide. For instance, its reactivity may be affected by the pH and temperature of its environment . Additionally, exposure to moisture or incompatible substances could lead to degradation or hazardous reactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-1,2-bis(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O2/c10-4-5-1-2-6(17-8(11,12)13)7(3-5)18-9(14,15)16/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWXCGDEUBIJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)OC(F)(F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1,2-bis(trifluoromethoxy)benzene |
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